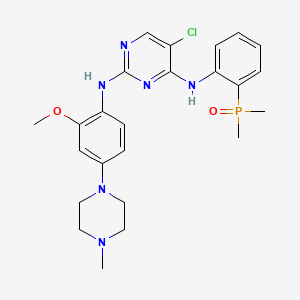

Alk-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30ClN6O2P |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H30ClN6O2P/c1-30-11-13-31(14-12-30)17-9-10-19(21(15-17)33-2)28-24-26-16-18(25)23(29-24)27-20-7-5-6-8-22(20)34(3,4)32/h5-10,15-16H,11-14H2,1-4H3,(H2,26,27,28,29) |

InChI Key |

YHWJHUBPWLCING-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Anaplastic Lymphoma Kinase (ALK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, genetic alterations such as chromosomal rearrangements, mutations, or amplifications lead to the constitutive activation of ALK, transforming it into a potent oncogenic driver.[1][2] These alterations are particularly prevalent in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] The aberrant ALK signaling promotes uncontrolled cell proliferation, survival, and metastasis.[1][3] Consequently, ALK has emerged as a key therapeutic target, leading to the development of a class of drugs known as ALK inhibitors.[3][4] These targeted therapies have revolutionized the treatment landscape for patients with ALK-positive malignancies.[4] This guide provides a detailed overview of the mechanism of action of ALK inhibitors, the signaling pathways they modulate, and the experimental methodologies used for their characterization. While the specific compound "Alk-IN-12" is not prominently documented in the scientific literature, this guide will focus on the well-established principles of ALK inhibition, exemplified by approved therapeutic agents.

Core Mechanism of Action of ALK Inhibitors

ALK inhibitors are competitive small-molecule tyrosine kinase inhibitors (TKIs) that function by binding to the ATP-binding pocket within the kinase domain of the ALK protein.[4][5] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of ALK.[3][6] By inhibiting the kinase activity of the aberrant ALK fusion protein, these drugs effectively shut down the downstream signaling cascades that drive tumor growth and survival.[7] This targeted action leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on ALK signaling for their survival.[4][8]

Generations of ALK inhibitors have been developed to improve efficacy and overcome resistance mechanisms.[4][9] First-generation inhibitors like crizotinib demonstrated significant clinical activity but were often followed by the development of resistance.[3][6] Second-generation inhibitors such as ceritinib, alectinib, and brigatinib were designed to be more potent and to have activity against common resistance mutations.[3][10] Third-generation inhibitors, for instance, lorlatinib, exhibit even broader coverage against resistance mutations and improved central nervous system (CNS) penetration.[6][11]

ALK Signaling Pathways

Constitutively active ALK fusion proteins trigger a complex network of intracellular signaling pathways that are crucial for malignant transformation.[2] The primary signaling cascades activated by oncogenic ALK include:

-

RAS-MAPK Pathway: This pathway is a central regulator of cell proliferation. Activated ALK can lead to the phosphorylation of adaptor proteins like Shc and FRS2, which in turn activate the RAS-RAF-MEK-ERK cascade, promoting cell cycle progression.[1][2]

-

PI3K-AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis. ALK activation leads to the phosphorylation and activation of PI3K, which then activates AKT. Activated AKT phosphorylates numerous downstream targets that promote cell survival and inhibit pro-apoptotic proteins.[8]

-

JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and survival. ALK can directly phosphorylate and activate STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in cell growth and survival.[6][8]

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be activated by ALK, leading to the generation of second messengers that influence cell growth and transformation.[8][12]

The inhibition of ALK by targeted inhibitors leads to the simultaneous downregulation of these critical signaling pathways, resulting in cell cycle arrest and apoptosis in ALK-driven cancer cells.

Quantitative Data on ALK Inhibitors

The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme or the proliferation of cells by 50%.

| Inhibitor | Generation | Target | Biochemical IC50 (ALK) | Cellular IC50 (EML4-ALK) | Reference |

| Crizotinib | 1st | ALK, ROS1, MET | ~20-30 nM | ~20-60 nM | [3][13] |

| Ceritinib | 2nd | ALK, IGF-1R, InsR | ~0.2 nM | ~25-35 nM | [13] |

| Alectinib | 2nd | ALK, RET | ~1.9 nM | ~10-30 nM | [14] |

| Brigatinib | 2nd | ALK, ROS1, EGFR | ~0.6 nM | ~15-30 nM | [13] |

| Lorlatinib | 3rd | ALK, ROS1 | ~0.07 nM | ~6-12 nM | [6][11] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The characterization of ALK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

1. Biochemical Assays

-

Objective: To determine the direct inhibitory activity of a compound against the purified ALK kinase domain.

-

Methodology: Kinase Activity Assay (e.g., Z'-LYTE™)

-

Reagents: Purified recombinant ALK kinase domain, ATP, a fluorescently labeled peptide substrate.

-

Procedure: a. The ALK enzyme, peptide substrate, and varying concentrations of the test inhibitor are incubated together in a microplate. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, a development reagent is added that specifically recognizes the phosphorylated or non-phosphorylated peptide. d. The fluorescence signal is measured, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

-

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]

- 4. What are ALK inhibitors and how do they work? [synapse.patsnap.com]

- 5. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 6. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Anaplastic lymphoma kinase inhibitors-a review of anticancer properties, clinical efficacy, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Alk-IN-12: A Technical Guide to its Structure, Synthesis, and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-12, also referred to as compound 11e in seminal literature, is a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. However, chromosomal rearrangements resulting in ALK fusion proteins can lead to its constitutive activation, driving the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). This compound has demonstrated significant inhibitory activity against ALK, as well as off-target activity against Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor (InsR).[1] This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is characterized by a central pyrimidine core, which is a common scaffold in many kinase inhibitors.

CAS Number: 1197958-53-4[1]

Biological Activity

This compound is a highly potent inhibitor of ALK with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its inhibitory activity extends to other kinases, highlighting the need for careful evaluation of its selectivity profile in preclinical and clinical studies.

| Target | IC50 (nM) |

| ALK | 0.18[1] |

| IGF1R | 20.3[1] |

| InsR | 90.6[1] |

| Karpas-299 cell line | 28.3[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential construction of its core heterocyclic structure and subsequent functionalization. The key steps are outlined below, based on the published literature.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on similar reported syntheses of potent ALK inhibitors. For a detailed, step-by-step procedure, it is essential to consult the primary literature, specifically the work by Huang WS, et al. (2016).

Step 1: Synthesis of the Pyrimidine Core

The synthesis typically begins with the construction of the substituted diaminopyrimidine core. This can be achieved through the condensation of a guanidine derivative with a β-ketoester or a similar three-carbon electrophile.

Step 2: Introduction of the Aniline Moiety

The next key step is a nucleophilic aromatic substitution (SNAr) reaction to couple the pyrimidine core with a substituted aniline. The specific aniline used will contain the necessary functional groups for later steps.

Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling is often employed to introduce another aromatic or heteroaromatic ring system onto the pyrimidine core. This reaction is crucial for building the full carbon skeleton of the inhibitor.

Step 4: Final Functionalization

The final steps of the synthesis may involve modifications to the peripheral functional groups, such as amide bond formation or the introduction of specific side chains, to optimize the compound's potency and pharmacokinetic properties.

Signaling Pathways

ALK, as a receptor tyrosine kinase, activates several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. Inhibition of ALK by this compound is expected to block these signaling cascades. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway, the JAK-STAT pathway, and the PI3K-AKT pathway.

Caption: ALK signaling pathways inhibited by this compound.

Experimental Workflow for Kinase Inhibition Assay

The potency of this compound against ALK and other kinases is typically determined using in vitro kinase inhibition assays. A common workflow for such an assay is depicted below.

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human ALK), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly-Glu-Tyr), and adenosine triphosphate (ATP) at appropriate concentrations in a kinase buffer. Prepare serial dilutions of this compound in the same buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the serially diluted this compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent. For example, using the ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent ALK inhibitor with a well-defined chemical structure and significant biological activity. The information provided in this technical guide, including its synthesis, quantitative activity data, and the signaling pathways it targets, serves as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into its selectivity, pharmacokinetic profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Potent and Selective ALK Inhibitor Alectinib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search Report: Comprehensive searches for a compound specifically named "Alk-IN-12" did not yield any publicly available information. It is possible that this is an internal development name, a misnomer, or a compound that has not been disclosed in scientific literature. Therefore, this technical guide will focus on a well-characterized, potent, and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib (Alecensa®) , as a representative example to fulfill the core requirements of this request.

Executive Summary

Alectinib is a second-generation, highly selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It was developed by Chugai Pharmaceutical to address the clinical limitations of the first-generation ALK inhibitor, crizotinib, including acquired resistance and inadequate central nervous system (CNS) penetration.[1] Alectinib has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with brain metastases and those who have progressed on crizotinib.[2][3] This guide provides a detailed overview of the discovery, mechanism of action, pharmacological data, and key experimental protocols related to Alectinib.

Discovery and Origin

The development of Alectinib was a response to the emergence of resistance to first-generation ALK inhibitors like crizotinib.[1] The discovery process, initiated by Chugai Pharmaceutical, involved screening their in-house compound library to identify novel scaffolds with potent ALK inhibitory activity. This led to the identification of a unique chemical structure that served as the foundation for Alectinib's development. The subsequent lead optimization program focused on enhancing potency against wild-type and mutant ALK, improving selectivity, and optimizing pharmacokinetic properties, particularly CNS penetration.

A key patent outlining the synthesis of Alectinib describes a multi-step process. A novel synthetic route has also been reported starting from readily available materials and utilizing Suzuki-Miyaura cross-coupling and reductive cyclization as key steps.[4]

Mechanism of Action

Alectinib is an ATP-competitive inhibitor of ALK tyrosine kinase.[5] In ALK-driven cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives downstream pathways crucial for cancer cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[6]

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and its downstream substrates.[5] This blockade of ALK signaling leads to the inhibition of cell growth and induction of apoptosis in ALK-dependent tumor cells.[7] A significant advantage of Alectinib is its ability to inhibit common crizotinib-resistant ALK mutations, such as the L1196M gatekeeper mutation.[8]

Signaling Pathway Diagram

Caption: A simplified diagram of the EML4-ALK signaling pathway and the inhibitory action of Alectinib.

Quantitative Data

The following tables summarize key quantitative data for Alectinib, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of Alectinib

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-type ALK | Enzymatic Assay | 1.9 | [2] |

| ALK (L1196M mutant) | Enzymatic Assay | 1.56 (Ki) | [8] |

| RET | Kinase Assay | - | [6] |

| NCI-H2228 (EML4-ALK) | Cell Viability | 3 (approx.) | [9] |

| Kelly (ALK F1174L) | Cell Viability | 3.181 (µM) | [10] |

| SH-SY5Y (ALK F1174L) | Cell Viability | - | [10] |

Table 2: Clinical Efficacy of Alectinib (ALEX Trial)

| Endpoint | Alectinib | Crizotinib | Hazard Ratio (95% CI) | Reference |

| Median PFS (Investigator) | 34.8 months | 10.9 months | 0.43 (0.32–0.58) | |

| 5-Year Overall Survival | 62.5% | 45.5% | 0.67 (0.46–0.98) | |

| CNS Progression | 12% | 45% | 0.16 (0.10–0.28) | - |

PFS: Progression-Free Survival; CNS: Central Nervous System; CI: Confidence Interval

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of Alectinib. These are generalized protocols and may require optimization for specific laboratory conditions.

In Vitro ALK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Alectinib against the ALK enzyme.

Principle: This assay measures the ability of Alectinib to inhibit the phosphorylation of a substrate peptide by the ALK enzyme. The level of phosphorylation is quantified, typically using a fluorescence-based method.

Materials:

-

Recombinant human ALK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

Alectinib (dissolved in DMSO)

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Alectinib in DMSO.

-

Add the ALK enzyme, kinase buffer, and Alectinib dilutions to the microplate wells.

-

Initiate the kinase reaction by adding ATP and the substrate peptide.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

-

Calculate the percent inhibition for each Alectinib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of Alectinib on the proliferation of ALK-positive cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with Alectinib. Common methods include the use of metabolic dyes (e.g., MTT, MTS, or resazurin) or ATP-based luminescence assays.

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H2228)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Alectinib (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Alectinib in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of Alectinib. Include a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the IC50 value by plotting the cell viability against the log of the Alectinib concentration and fitting the data to a dose-response curve.

Western Blot Analysis of ALK Phosphorylation

Objective: To confirm the inhibitory effect of Alectinib on ALK signaling in cells.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Materials:

-

ALK-positive cancer cell line

-

Alectinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with various concentrations of Alectinib for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ALK and a loading control (e.g., β-actin) to ensure equal protein loading.

Experimental Workflow Diagram

Caption: A representative workflow for the preclinical and clinical development of an ALK inhibitor like Alectinib.

Conclusion

Alectinib stands as a significant advancement in the targeted therapy of ALK-positive NSCLC. Its rational design, potent and selective inhibition of ALK, and excellent clinical efficacy, particularly in the challenging setting of brain metastases and crizotinib resistance, underscore the power of precision medicine in oncology. This technical guide provides a foundational understanding of Alectinib for researchers and drug development professionals, highlighting the key data and methodologies that have established it as a standard of care.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. Alectinib in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALEX clinical trial design [alecensa.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Medwin Publishers | Pharmacokinetics of the Tyrosine Kinase Inhibitor, Alectinib [medwinpublishers.com]

In-Depth Technical Guide: Crizotinib's Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Crizotinib, a potent small-molecule tyrosine kinase inhibitor, for its primary target protein, Anaplastic Lymphoma Kinase (ALK), and other key kinases. This document details the quantitative binding data, the experimental protocols for its determination, and the critical signaling pathways affected.

Core Target Profile of Crizotinib

Crizotinib is a multi-targeted tyrosine kinase inhibitor, initially developed as a c-Met inhibitor. It demonstrates high affinity for ALK, ROS1, and c-Met (Hepatocyte Growth Factor Receptor, HGFR), among other kinases. Its therapeutic efficacy in non-small cell lung cancer (NSCLC) is primarily attributed to its potent inhibition of the constitutively active ALK fusion proteins.[1][2][3]

Quantitative Binding Affinity of Crizotinib

The binding affinity of Crizotinib has been quantified using various in vitro assays, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key metrics. The following tables summarize the binding affinity of Crizotinib for its primary targets and a selection of other kinases, including clinically relevant resistant mutants of ALK.

Table 1: Crizotinib Binding Affinity for Primary Kinase Targets

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference(s) |

| ALK | Cell-based phosphorylation | 24 | - | Karpas 299, SU-DHL-1 | [1] |

| c-Met | Cell-based phosphorylation | 11 | - | A549, MDA-MB-231, GTL-16 | |

| ROS1 | Cell-free assay | - | < 0.025 | - | |

| NPM-ALK | Cell-based phosphorylation | 24 | - | KARPAS299 |

Table 2: Crizotinib Inhibitory Activity against Wild-Type and Resistant ALK Mutants

| ALK Variant | Assay Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference(s) |

| Wild-Type ALK | In vitro kinase assay | - | 0.7 | - | [4] |

| L1196M (Gatekeeper Mutant) | In vitro kinase assay | - | 8.2 | - | [4] |

| Wild-Type EML4-ALK | Cell Proliferation | ~50-80 | - | H3122 | [5] |

| L1196M EML4-ALK | Cell Proliferation | >1000 | - | H3122-L1196M | [4][5] |

| G1269A EML4-ALK | Cell Proliferation | ~400-600 | - | H3122-G1269A | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the determination of Crizotinib's binding affinity.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials:

-

Recombinant ALK enzyme

-

Substrate (e.g., IGF1Rtide)

-

ATP

-

Crizotinib (or other inhibitors)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of Crizotinib in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

-

Enzyme and Substrate Preparation: Dilute the recombinant ALK enzyme and substrate to their final concentrations in Kinase Buffer.

-

Kinase Reaction:

-

Add 1 µL of the Crizotinib dilution (or DMSO for control) to the wells of a 384-well plate.

-

Add 2 µL of the ALK enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Crizotinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ALK Phosphorylation Assay (Western Blotting)

This method is used to determine the effect of Crizotinib on the phosphorylation of ALK and its downstream signaling proteins within a cellular context.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, Karpas-299)

-

Cell culture medium and supplements

-

Crizotinib

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture ALK-positive cells to approximately 80% confluency.

-

Treat the cells with varying concentrations of Crizotinib for a specified duration (e.g., 2-4 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis: Densitometry is used to quantify the band intensities. The level of phosphorylated protein is normalized to the total protein level. The inhibition of phosphorylation is then plotted against the Crizotinib concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the ALK signaling pathway and a typical experimental workflow for evaluating an ALK inhibitor.

Caption: ALK signaling pathway and the inhibitory action of Crizotinib.

Caption: Workflow for a biochemical kinase inhibitor assay.

References

In Vitro Activity of Alk-IN-12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Alk-IN-12, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound, also identified as compound 11e in foundational research, has demonstrated significant inhibitory activity against both wild-type and mutant forms of the ALK enzyme, as well as other related kinases. This document summarizes key quantitative data, details the experimental protocols used for its in vitro characterization, and visualizes the relevant signaling pathways.

Quantitative In Vitro Activity of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against several kinases and a relevant cancer cell line.

| Target Kinase | IC50 (nM) |

| ALK | 0.18 |

| IGF1R | 20.3 |

| InsR | 90.6 |

Table 1: Biochemical Inhibitory Activity of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against purified Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor 1 Receptor (IGF1R), and Insulin Receptor (InsR).

| Cell Line | Cancer Type | IC50 (nM) |

| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | 28.3 |

Table 2: Cellular Inhibitory Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the Karpas-299 human anaplastic large cell lymphoma cell line, which harbors the NPM-ALK fusion protein.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize the activity of this compound.

Biochemical Kinase Assay

The in vitro inhibitory activity of this compound against ALK, IGF1R, and InsR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human ALK, IGF1R, and InsR kinase domains

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC) conjugate

-

This compound (compound 11e)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, the biotinylated substrate, and the serially diluted this compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the europium-labeled anti-phosphotyrosine antibody and the SA-APC conjugate.

-

Incubate the plate in the dark at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

-

The ratio of the two emission signals is used to determine the degree of substrate phosphorylation.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The effect of this compound on the viability of the Karpas-299 anaplastic large cell lymphoma cell line was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

-

Karpas-299 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (compound 11e)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed Karpas-299 cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[2]

-

Prepare a serial dilution of this compound in the culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[2]

-

After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

ALK fusion proteins, such as NPM-ALK and EML4-ALK, lead to the constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cell proliferation, survival, and transformation. This compound exerts its anti-tumor effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.

NPM-ALK Signaling Pathway

The Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK) fusion protein is a hallmark of anaplastic large cell lymphoma. Its constitutive kinase activity drives oncogenesis through the activation of multiple downstream pathways.

Caption: NPM-ALK signaling pathways inhibited by this compound.

EML4-ALK Signaling Pathway

The Echinoderm Microtubule-associated protein-Like 4-Anaplastic Lymphoma Kinase (EML4-ALK) fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). Similar to NPM-ALK, its constitutive activation promotes cancer cell growth and survival.

Caption: EML4-ALK signaling pathways inhibited by this compound.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates the general workflow for determining the in vitro efficacy of this compound using a cell-based viability assay.

References

The Kinase Selectivity Profile of ALK-IN-12: A Technical Guide

Disclaimer: As of November 2025, "Alk-IN-12" is not a publicly disclosed or recognized Anaplastic Lymphoma Kinase (ALK) inhibitor. Therefore, this guide utilizes publicly available data for the well-characterized, potent, and selective ALK inhibitor, Brigatinib , as a representative example to fulfill the detailed technical requirements of this request. All data and methodologies presented herein pertain to Brigatinib and other cited ALK inhibitors.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK activity, often driven by chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of selective ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. A critical aspect of the preclinical and clinical characterization of these inhibitors is their kinase selectivity profile, which defines their potency against the intended target (ALK) versus a broad panel of other kinases (the kinome). A highly selective inhibitor is desirable to minimize off-target effects and associated toxicities.

This technical guide provides a comprehensive overview of the kinase selectivity profile of Brigatinib, a next-generation ALK inhibitor. It includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the ALK signaling pathway and the experimental workflow for kinase profiling.

Data Presentation: Kinase Selectivity of ALK Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50) of Brigatinib, Alectinib, and Ceritinib against a panel of kinases. The data is presented to allow for a clear comparison of their selectivity profiles.

Table 1: Kinase Selectivity Profile of Brigatinib

| Kinase Target | Brigatinib IC50 (nM) |

| ALK | 0.6 |

| ROS1 | 1.9 |

| FLT3 | 2.1 |

| FLT3 (D835Y) | 1.5 |

| EGFR (L858R) | 1.5 |

| IGF-1R | 38 |

| Insulin Receptor (INSR) | 262 |

| EGFR (L858R/T790M) | 29 - 160 |

| Native EGFR | >1000 |

| MET | >1000 |

| Screened against a panel of 289 kinases, with only 11 additional kinases showing an IC50 < 10 nM[1] |

Table 2: Comparative IC50 Values of Select ALK Inhibitors Against ALK and Clinically Relevant Mutants

| Target | Brigatinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) |

| EML4-ALK (Wild-Type) | 14 | 25 | 37 |

| ALK L1196M | Potent Inhibition | 1.56 (Ki) | Active |

| ALK G1202R | 184 | 595 | 309 |

| ALK C1156Y | <50 | - | - |

| ALK I1171S/T | <50 | - | - |

| ALK V1180L | <50 | - | - |

| ALK L1152R/P | <50 | - | - |

| ALK E1210K | <50 | - | - |

| ALK G1269A | <50 | - | Active |

Data compiled from multiple sources. Cellular IC50 values are presented for EML4-ALK and G1202R.[1][2][3]

Table 3: Selectivity of Alectinib and Ceritinib Against Other Kinases

| Inhibitor | Kinase Target | IC50 (nM) |

| Alectinib | ALK | 1.9 |

| RET | 4.8 | |

| Ceritinib | ALK | 0.2 |

| IGF-1R | 8 | |

| InsR | 7 | |

| STK22D | 23 | |

| FLT3 | 60 |

Biochemical IC50 values.[2][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of kinase selectivity profiles are provided below.

Biochemical Kinase Inhibition Assay: HotSpotSM Assay

This assay directly measures the catalytic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.

Materials:

-

Recombinant human kinases

-

Specific peptide or protein substrates

-

Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.[6]

-

[γ-³³P]ATP

-

Test inhibitor (e.g., Brigatinib) dissolved in DMSO

-

P81 phosphocellulose filter plates

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare specific kinase/substrate pairs in the reaction buffer. Required cofactors are added individually to each kinase reaction.[6][7]

-

Dispense the test inhibitor at various concentrations into the reaction wells. A DMSO-only control (no inhibitor) is included.

-

Allow the inhibitor and kinase to incubate for approximately 20 minutes at room temperature.[6]

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (typically at a final concentration of 10 µM, unless otherwise specified).[6][7]

-

Incubate the reaction for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting the reaction mixture onto the P81 filter plates. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.

-

Wash the filter plates multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

-

Dry the plates and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Kinase Inhibition and Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. It is a common method to determine the potency of a kinase inhibitor in a cellular context.

Materials:

-

Adherent or suspension cancer cell lines (e.g., Ba/F3 cells engineered to express an ALK fusion protein)

-

Appropriate cell culture medium and serum

-

Opaque-walled multiwell plates (e.g., 96-well or 384-well)

-

Test inhibitor (e.g., Brigatinib) dissolved in DMSO

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed the cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to attach (for adherent cells) or acclimate.[8]

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Add the diluted inhibitor to the experimental wells. Include a DMSO-only control (vehicle) and a positive control for cell killing (e.g., staurosporine).[9]

-

Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO₂).[9]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability at each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

ALK Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by ALK. Constitutive activation of these pathways, often through ALK fusion proteins, drives cancer cell proliferation, survival, and transformation. ALK inhibitors block these signaling cascades by preventing ALK autophosphorylation.

References

- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. ch.promega.com [ch.promega.com]

- 9. reactionbiology.com [reactionbiology.com]

Technical Guide: Physiochemical and Biological Profile of Alk-IN-12, a Novel Alkaline Phosphatase Inhibitor

Disclaimer: The compound "Alk-IN-12" is a hypothetical molecule created for the purpose of this technical guide. The data presented herein is representative of a potent and selective alkaline phosphatase inhibitor and is intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

Alkaline phosphatases (ALPs) are a group of ubiquitously expressed ectoenzymes that catalyze the hydrolysis of monophosphate esters at an alkaline pH.[1][2][3] These enzymes play a crucial role in a variety of physiological processes, and their dysregulation has been implicated in numerous diseases, including cancer, inflammatory disorders, and vascular calcification. Consequently, the development of potent and selective ALP inhibitors has emerged as a promising therapeutic strategy. This document provides a comprehensive overview of the physiochemical properties, biological activity, and relevant experimental protocols for this compound, a novel, potent, and selective inhibitor of human alkaline phosphatases.

Physiochemical Properties

This compound is a synthetic, small organic molecule designed for high-affinity binding to the active site of alkaline phosphatases. Its key physiochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-methoxyphenyl)-5,5-dimethyl-N-(pyridin-2-yl)thiazolidine-4-carboxamide |

| Molecular Formula | C₁₈H₂₁N₃O₂S |

| Molecular Weight | 359.44 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178-181 °C |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |

| Purity (by HPLC) | >99.5% |

| Storage | Store at -20°C in a dry, dark place. |

Biological Activity and Selectivity

This compound exhibits potent inhibitory activity against various human alkaline phosphatase isozymes. The inhibitory potency (IC₅₀) was determined using in vitro enzymatic assays.

| Isozyme Target | IC₅₀ (nM) |

| Human Intestinal ALP (IALP) | 15.2 ± 1.8 |

| Human Placental ALP (PLAP) | 25.7 ± 2.5 |

| Human Germ Cell ALP (GCALP) | 30.1 ± 3.1 |

| Human Tissue-Nonspecific ALP (TNAP) | 450.3 ± 25.6 |

These results indicate that this compound is a potent inhibitor of intestinal and placental alkaline phosphatases with significant selectivity over the tissue-nonspecific isozyme.

Mechanism of Action and Signaling Pathways

Alkaline phosphatases function by dephosphorylating a wide range of substrates, thereby regulating various cellular signaling pathways. For instance, by controlling the phosphorylation state of signaling molecules, ALPs can influence cell proliferation, differentiation, and apoptosis. Elevated ALP levels have been associated with certain cancers, where they are thought to contribute to tumor growth and metastasis.[4]

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ALPs. The diagram below illustrates a simplified signaling pathway where ALP plays a role, and the point of inhibition by this compound.

Figure 1. Simplified signaling pathway illustrating the role of Alkaline Phosphatase (ALP) and its inhibition by this compound.

Experimental Protocols

In Vitro Alkaline Phosphatase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human alkaline phosphatase. The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.

Materials:

-

Human recombinant alkaline phosphatase (specific isozyme)

-

This compound

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., Diethanolamine buffer, pH 9.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

-

Enzyme Reaction:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Add 20 µL of the human ALP enzyme solution to each well and incubate for 15 minutes at 37°C.

-

-

Substrate Addition: Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2. Experimental workflow for the in vitro ALP inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of human alkaline phosphatases with a well-defined physiochemical profile. Its demonstrated in vitro activity suggests that it is a promising lead compound for the development of novel therapeutics targeting diseases associated with aberrant ALP activity. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

- 1. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of ALK Inhibitors: A Technical Guide to the Solubility and Stability of Alectinib

Disclaimer: The compound "Alk-IN-12" is not a widely recognized or publicly documented Anaplastic Lymphoma Kinase (ALK) inhibitor. Therefore, this technical guide focuses on a well-characterized and clinically relevant ALK inhibitor, Alectinib , to provide a representative and in-depth analysis of the solubility and stability profiles critical for researchers, scientists, and drug development professionals.

Introduction

Alectinib is a potent, second-generation, orally available inhibitor of Anaplastic Lymphoma Kinase (ALK) used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing formulation development, ensuring consistent biological activity in preclinical research, and predicting its pharmacokinetic behavior. This guide provides a comprehensive overview of the solubility and stability of Alectinib, supported by experimental methodologies and visual representations of key biological and experimental processes.

Solubility Profile of Alectinib

The solubility of a drug substance is a critical determinant of its oral bioavailability. Alectinib hydrochloride (ALBHCl) is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating low solubility and low permeability.[1] Its solubility is pH-dependent.[1]

Aqueous and pH-Dependent Solubility

Alectinib exhibits low solubility in aqueous media, with its ionization and subsequent solubility increasing in acidic conditions.[2] However, it is important to note that increased acidity can also lead to degradation.[2]

Table 1: pH-Dependent Solubility of Alectinib Hydrochloride

| pH | Solubility (µg/mL) |

| 1.2 | Degradation observed |

| 3.5 | 50.0 |

| 5.0 | 25.8 |

| Water | 10.3 ± 1.2 |

Data sourced from a 2024 study on the physicochemical properties of Alectinib HCl.[2]

Solubility in Organic Solvents

The solubility of Alectinib in various organic solvents is crucial for in vitro assay development and formulation studies.

Table 2: Solubility of Alectinib Hydrochloride in Various Solvents

| Solvent | Solubility (µg/mL) |

| Dimethyl Sulfoxide (DMSO) | 4500.0 ± 6.1 |

| Methanol | 1990.8 ± 7.2 |

| Chloroform | 620.3 ± 0.58 |

| Tetrahydrofuran (THF) | 280.9 ± 2.4 |

| Polyethylene Glycol 400 (PEG400) | 260.5 ± 6.0 |

| Propylene Glycol (PG) | 210.6 ± 5.8 |

| Ethanol | 210.3 ± 4.5 |

| Acetonitrile | 150.2 ± 1.1 |

Data sourced from a 2024 study on the physicochemical properties of Alectinib HCl.[2]

Stability Profile of Alectinib

The stability of Alectinib under various stress conditions is a critical factor for its storage, handling, and formulation.

Photostability

Alectinib is photosensitive, particularly in solution.[2] Exposure to light can lead to significant degradation. In one study, only 32% of the intact Alectinib hydrochloride remained after 36 hours of exposure to light in solution.[3] In its solid powder form, it demonstrates greater stability.[2]

Thermal Stability

Alectinib hydrochloride in solution is susceptible to degradation at elevated temperatures.[2] An accelerated stability study showed that increasing the temperature leads to an increased rate of degradation.[3]

pH-Dependent Stability

The stability of Alectinib is also influenced by pH. While solubility is higher in acidic conditions, stability is compromised.[2] Conversely, increasing the pH enhances stability but significantly reduces solubility.[3] This trade-off is a key consideration for formulation development. At a pH of 1.2, degradation of Alectinib hydrochloride has been observed.[3]

Oxidative Stability

Forced degradation studies have shown that Alectinib hydrochloride is significantly degraded under oxidative stress conditions. This degradation can lead to the formation of several products, including N-oxide, epoxide, N-hydroxy, and amide impurities.

Experimental Protocols

Solubility Determination

A common method for determining the solubility of Alectinib is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Assay

-

Preparation: An excess amount of Alectinib hydrochloride powder is added to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: The suspension is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: The concentration of Alectinib in the clear supernatant is determined by a validated analytical method, typically RP-HPLC with UV detection.[2][4][5]

HPLC Conditions for Alectinib Quantification (Example) [2]

-

Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of methanol, acetonitrile, and orthophosphoric acid (pH 3.8) in a 40:30:30 (v/v/v) ratio.[2]

-

Flow Rate: 1 mL/min

-

Detection: UV at 340 nm

-

Injection Volume: 20 µL

Stability Testing (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways.

Protocol: Forced Degradation Study

-

Stock Solution Preparation: A stock solution of Alectinib hydrochloride is prepared in a suitable solvent (e.g., methanol).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: Treated with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treated with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Exposed to UV and visible light.

-

Thermal Degradation: Heated as a solid and in solution.

-

-

Sample Analysis: Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Characterization of Degradants: Degradation products can be isolated using preparative HPLC and their structures elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Chemical Structure of Alectinib

Caption: Chemical structure of Alectinib.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives tumor growth through several downstream signaling pathways. Alectinib inhibits the phosphorylation of ALK, thereby blocking these downstream signals.[6][7][8][9]

Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a kinase inhibitor like Alectinib.

Caption: General experimental workflow for solubility and stability profiling.

Conclusion

The solubility and stability of Alectinib are critical physicochemical parameters that influence its development and application in both research and clinical settings. Its low aqueous solubility necessitates careful consideration in formulation design to enhance oral bioavailability. Furthermore, its susceptibility to degradation by light, heat, and oxidative stress underscores the importance of appropriate storage and handling procedures. The detailed experimental protocols and data presented in this guide provide a foundational understanding for scientists and researchers working with Alectinib and other ALK inhibitors, facilitating more robust and reproducible experimental outcomes.

References

- 1. ijper.org [ijper.org]

- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Early Research on Alk-IN-12: A Technical Guide

An In-depth Analysis of the Preclinical Development of a Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor

This technical guide provides a comprehensive overview of the early-stage research and development of the compound Alk-IN-12, now known as Brigatinib (AP26113). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its synthesis, mechanism of action, and preclinical efficacy. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and its development process.

Compound Profile: this compound (Brigatinib)

This compound emerged from a focused drug discovery program aimed at identifying potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). Early research identified this compound as a highly potent and orally active ALK inhibitor.[1] It was also referred to as compound 11e in the primary scientific literature that first described its discovery.[1]

Quantitative Data Summary

The preclinical evaluation of this compound generated a significant amount of quantitative data, characterizing its potency, selectivity, and pharmacokinetic profile. This data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| ALK | 0.18 | [1] |

| IGF1R | 20.3 | [1] |

| InsR | 90.6 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | 28.3 | [1] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value (3 mg/kg, i.v.) | Value (10 mg/kg, p.o.) | Reference |

| AUC₀-∞ (ng·h/mL) | 3039 | 4056 | [1] |

| CL (L/h/kg) | 0.91 | - | [1] |

| t₁/₂ (hours) | 6.6 | 12.5 | [1] |

| Vss (L/kg) | 6.12 | - | [1] |

| Cmax (ng/mL) | - | 3254 | [1] |

| Tmax (hours) | - | 6.0 | [1] |

| F (%) | - | 39 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the early research of this compound.

Synthesis of this compound (Compound 11e)

The synthesis of this compound (5-chloro-N2-(4-(dimethylphosphoryl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine) is a multi-step process. A representative synthetic scheme is described in the primary literature. The final step of the synthesis is detailed below:

Final Step: Suzuki Coupling

To a solution of 5-chloro-N2-(4-bromo-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine in a suitable solvent system (e.g., 1,4-dioxane and water), is added (dimethylphosphoryl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate). The reaction mixture is heated under an inert atmosphere until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final compound, this compound.

Note: For a complete, step-by-step synthesis protocol, refer to the supporting information of the primary publication by Huang et al. in the Journal of Medicinal Chemistry, 2016.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Protocol Outline:

-

Reagents:

-

Kinase enzyme (e.g., recombinant human ALK)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled tracer

-

This compound (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure: a. A mixture of the kinase and the Eu-labeled antibody is prepared in the assay buffer. b. The serially diluted this compound or a vehicle control (DMSO) is added to the wells of a microplate. c. The kinase/antibody mixture is then added to the wells. d. Finally, the fluorescently labeled tracer is added to initiate the binding reaction. e. The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. f. The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the donor (Europium) and acceptor (Alexa Fluor™ 647) fluorophores.

-

Data Analysis:

-

The raw fluorescence data is used to calculate the emission ratio (665 nm / 615 nm).

-

The percent inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation.

-

Cell Viability Assay

The effect of this compound on the viability of cancer cell lines was assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol Outline:

-

Cell Culture:

-

Karpas-299 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Procedure: a. Cells are seeded into 96-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight. b. The following day, the cells are treated with serial dilutions of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours). c. After the incubation period, the plates are equilibrated to room temperature. d. CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. e. The contents are mixed on an orbital shaker for a short period (e.g., 2 minutes) to induce cell lysis. f. The plate is incubated at room temperature for a further period (e.g., 10 minutes) to stabilize the luminescent signal. g. The luminescence is measured using a plate-reading luminometer.

-

Data Analysis:

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is recorded.

-

The percent viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflow for its evaluation.

References

In-Depth Technical Guide to the Biological Function of Alk-IN-12 (Brigatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-12, also known as Brigatinib (AP26113), is a potent, orally active, next-generation tyrosine kinase inhibitor (TKI).[1][2] It was designed to target Anaplastic Lymphoma Kinase (ALK) and overcome resistance mechanisms observed with first-generation ALK inhibitors.[1] This technical guide provides a comprehensive exploration of the biological function of this compound, including its mechanism of action, cellular targets, and in vivo efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action and Cellular Targets

This compound is an ATP-competitive inhibitor that targets the kinase activity of ALK.[3][4] In cancers driven by ALK rearrangements, such as a subset of non-small cell lung cancer (NSCLC), the resulting fusion proteins (e.g., EML4-ALK) are constitutively active, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of ALK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[5]

Key downstream signaling proteins inhibited by this compound include STAT3, AKT, ERK1/2, and S6.[5] By blocking these pathways, this compound effectively inhibits cell proliferation and induces apoptosis in ALK-positive cancer cells.

Beyond its primary target, this compound has demonstrated potent inhibitory activity against a panel of other kinases. This multi-targeted profile contributes to its broad anti-cancer activity.

Signaling Pathway of this compound Inhibition

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ALK | 0.18 |

| IGF1R | 20.3 |

| InsR | 90.6 |

| ROS1 | 1.9 |

| FLT3 | 2.1 |

| Data sourced from MedchemExpress and Selleck Chemicals.[6][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | 28.3 |

| H2228 | Non-Small Cell Lung Cancer (NSCLC) | 10 |

| Data sourced from MedchemExpress and the Dove Medical Press.[1][7] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (3 mg/kg, i.v.) | Value (10 mg/kg, p.o.) |

| Cmax | - | 3254 ng/mL |

| Tmax | - | 6.0 h |

| t1/2 | 6.6 h | 12.5 h |

| AUC0-∞ | 3039 ng·h/mL | 4056 ng·h/mL |

| CL | 0.91 L/h·kg | - |

| Vss | 6.12 L/kg | - |

| F | - | 39% |

| Data sourced from MedchemExpress. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information extracted from the primary literature on Brigatinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., ALK, IGF1R, InsR)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (Brigatinib) at various concentrations

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

-

Add 2.5 µL of a solution containing the kinase and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Karpas-299, H2228)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Brigatinib) at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well clear-bottom white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Experimental Workflow for Cell-Based Assays

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female athymic nude mice (5-6 weeks old)

-

ALK-positive cancer cells (e.g., Karpas-299 or H2228)

-

Matrigel (Corning)

-

This compound (Brigatinib)

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-